Cas no 865249-57-6 (N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide)

N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide is a specialized organic compound featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group and an amide linkage to a 2,2-dimethylpropanoyl moiety. This structure imparts stability and potential reactivity, making it useful in pharmaceutical and agrochemical research. The 2-chlorophenyl substitution enhances lipophilicity, while the oxadiazole ring contributes to its heterocyclic versatility. The tert-butyl-like amide group may improve metabolic resistance. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in developing enzyme inhibitors or bioactive intermediates. The compound's purity and structural consistency ensure reproducibility in synthetic applications.
N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide structure
865249-57-6 structure
Product Name:N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide
CAS No:865249-57-6
MF:C13H14ClN3O2
MW:279.722161769867
CID:6382277
PubChem ID:3348941
Update Time:2025-10-28

N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide
    • N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide
    • Propanamide, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethyl-
    • N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
    • AKOS024607678
    • SR-01000012088-1
    • 865249-57-6
    • SR-01000012088
    • F1374-0072
    • Inchi: 1S/C13H14ClN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18)
    • InChI Key: LGWFPBWHDLVSQW-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC=C2Cl)O1)(=O)C(C)(C)C

Computed Properties

  • Exact Mass: 279.0774544g/mol
  • Monoisotopic Mass: 279.0774544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.279±0.06 g/cm3(Predicted)
  • pka: 12.07±0.70(Predicted)

N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide Pricemore >>

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N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide Related Literature

Additional information on N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide

Comprehensive Overview of N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide (CAS No. 865249-57-6)

The compound N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide (CAS No. 865249-57-6) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a 1,3,4-oxadiazole core and a 2-chlorophenyl substituent, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors, with high specificity.

In recent years, the demand for novel heterocyclic compounds like N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide has surged, driven by advancements in drug discovery and material science. The 1,3,4-oxadiazole moiety is known for its stability and versatility, often serving as a key pharmacophore in medicinal chemistry. This compound's 2,2-dimethylpropanamide side chain further enhances its lipophilicity, which is crucial for improving membrane permeability in drug design.

One of the most frequently searched questions regarding this compound is: "What are the synthetic routes for N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide?" The synthesis typically involves the condensation of 2-chlorobenzoyl hydrazide with 2,2-dimethylpropanoyl chloride, followed by cyclization to form the 1,3,4-oxadiazole ring. Researchers are also exploring greener synthetic methods, such as microwave-assisted reactions, to improve yield and reduce environmental impact.

The compound's potential applications extend beyond pharmaceuticals. For instance, its oxadiazole core is being investigated for use in organic electronics, such as OLEDs and photovoltaic cells, due to its electron-transporting properties. This aligns with the growing interest in sustainable energy solutions, a hot topic in both academic and industrial circles. Users often search for "1,3,4-oxadiazole derivatives in organic electronics", highlighting the relevance of this compound in cutting-edge technologies.

Another area of interest is the compound's role in agrochemicals. The 2-chlorophenyl group is a common feature in herbicides and fungicides, prompting queries like "How does N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide compare to commercial agrochemicals?" Preliminary studies suggest it may offer improved efficacy and lower toxicity, making it a candidate for next-generation crop protection agents.

From a regulatory perspective, CAS No. 865249-57-6 is not classified as a hazardous substance, which simplifies its handling and commercialization. However, researchers are advised to conduct thorough safety assessments, as with any novel compound. The absence of restricted functional groups in its structure further enhances its appeal for industrial applications.

In summary, N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2,2-dimethylpropanamide represents a versatile and promising compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique structural features, combined with growing interest in heterocyclic chemistry, position it as a valuable subject for ongoing research and development.

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